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Compound of Interest

Compound Name: 5-Chloro-6-methylpyridin-3-OL

Cat. No.: B1459319

An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol

This guide provides a comprehensive technical overview of 5-Chloro-6-methylpyridin-3-ol, a
heterocyclic compound of interest in medicinal chemistry and synthetic research. Designed for
researchers, scientists, and drug development professionals, this document delves into the
molecule's core attributes, a representative synthetic pathway, and its potential applications,
grounded in established scientific principles.

Core Molecular Identity

5-Chloro-6-methylpyridin-3-ol is a substituted pyridinol, a class of aromatic heterocyclic
compounds that are integral scaffolds in numerous biologically active molecules. The strategic
placement of the chloro, methyl, and hydroxyl groups on the pyridine ring creates a unique
electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

IUPAC Name: 5-Chloro-6-methylpyridin-3-ol

CAS Number: 51984-63-5[1][2][3]

Molecular Formula: CeHsCINO[1][2]

Synonyms: 5-chloro-6-methyl-pyridin-3-ol

The structure consists of a central pyridine ring functionalized at position 3 with a hydroxyl
group, at position 5 with a chlorine atom, and at position 6 with a methyl group.
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Figure 1: Chemical Structure of 5-Chloro-6-
methylpyridin-3-ol.

Physicochemical & Computed Properties

Understanding the physicochemical properties of a compound is paramount for its application
in experimental settings, influencing everything from solvent selection to reaction kinetics and
potential bioavailability. The following table summarizes key properties for 5-Chloro-6-
methylpyridin-3-ol.
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Property Value Source
Molecular Weight 143.57 g/mol [2]
Exact Mass 143.0137915 Da PubChem CID: 72212895
:’:g;l;;“;ical Polar Surface Area 331 A2 2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 1 [2]
Rotatable Bonds 0 [2]
Form Solid [4]
Purity >95% (Typical commercial) [2]
SMILES OC1=CC(Cl)=C(C)N=C1 [1]
InChi Key UOTFASKFEUWXOQ- 4]
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Table 1: Key Physicochemical and Computed Properties.

Representative Synthetic Approach

The synthesis of substituted pyridinols can be achieved through various routes. While a
specific, published protocol for 5-Chloro-6-methylpyridin-3-ol is not readily available in the
provided search results, a logical and common approach involves the construction and
subsequent functionalization of the pyridine ring. A plausible multi-step synthesis is outlined
below. This workflow is representative of established heterocyclic chemistry principles.

Experimental Protocol: A Hypothetical Pathway

This protocol is conceptual and illustrates a potential synthetic route. Researchers should
consult detailed literature for specific reaction conditions and safety protocols.

o Step 1: Condensation Reaction. A -ketoester is reacted with an enamine or similar nitrogen
source in a cyclocondensation reaction (e.g., Hantzsch pyridine synthesis or a variation) to
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form a dihydropyridine ring. The starting materials would be selected to already contain the
precursors for the final methyl and hydroxyl groups.

o Step 2: Aromatization. The resulting dihydropyridine is oxidized to form the aromatic pyridine
ring. Common oxidizing agents for this step include nitric acid, chromium trioxide, or
manganese dioxide. The choice of oxidant is critical to avoid unwanted side reactions with
other functional groups.

o Step 3: Directed Chlorination. The crucial step is the regioselective introduction of the
chlorine atom at the C5 position. This is typically achieved via electrophilic aromatic
substitution. The directing effects of the existing hydroxyl and methyl groups are key. The
hydroxyl group is an activating, ortho-, para-director, which would favor substitution at the C4
and C6 positions. Therefore, a blocking group strategy or a specific precursor where the
chlorine is already incorporated might be necessary to achieve the desired C5 substitution. A
more direct route might involve using a starting material that already contains the chloro-
group in the correct position.

o Step 4: Purification. The final product is isolated and purified from the reaction mixture. This
typically involves extraction to separate organic and aqueous phases, followed by column
chromatography on silica gel to isolate the target compound with high purity. The structure
and purity are then confirmed using analytical techniques such as NMR spectroscopy, Mass
Spectrometry, and HPLC.

Synthesis Workflow Diagram

The following diagram illustrates a generalized logical flow for the synthesis of a functionalized
pyridine derivative like 5-Chloro-6-methylpyridin-3-ol.
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1. Precursor Selection
(e.g., B-dicarbonyl & amine source)

Reagents:
lAcid/Base Catalyst

2. Cyclocondensation

Formation of Dihydropyridine Ring

Reagent:
Oxidizing Agent (e.g., HNO3)

3. Aromatization

(Oxidation)

Reagent:
Chlorinating Agent

4. Regioselective Chlorination

(e.g., with NCS or SO2CI2)

Solvents:
DCM, Ethyl Acetate

5. Workup & Purification
(Extraction & Chromatography)

Final Product:
5-Chloro-6-methylpyridin-3-ol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 5-Chloro-6-methylpyridin-3-ol.
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Applications in Research and Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry. The presence of chlorine, a
common halogen in pharmaceuticals, can significantly enhance a molecule's biological activity.
[5] Halogens can modulate properties like lipophilicity, metabolic stability, and binding affinity to
protein targets.

Primary Roles:

» Scaffold for Library Synthesis: 5-Chloro-6-methylpyridin-3-ol serves as a versatile building
block.[6] The hydroxyl group can be readily converted into other functionalities (e.g., ethers,
esters) or used as a handle for coupling reactions, allowing chemists to rapidly generate a
library of related compounds for screening against biological targets.

 Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate for creating
more complex active pharmaceutical ingredients (APIs). A patent has cited this molecule in
the context of developing modulators of the integrated stress pathway, suggesting its
potential relevance in therapeutic areas like neurodegenerative diseases, metabolic
disorders, or oncology.[2] The integrated stress response (ISR) is a cellular signaling network
activated by various stress conditions, and its modulation is a target for drug discovery.

o Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined
chemical features, this molecule could be used in FBDD campaigns. In this approach, small
"fragments"” are screened for weak binding to a protein target. Promising fragments are then
elaborated or combined to develop more potent lead compounds.

The strategic importance of chloro-functionalized heterocyclic intermediates like this one is
well-established in the synthesis of a wide array of FDA-approved drugs.[5]

Safety, Handling, and Storage

As with any research chemical, 5-Chloro-6-methylpyridin-3-ol should be handled with
appropriate care in a well-ventilated laboratory fume hood.

e Handling: Wear standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.
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o Potential Hazards: While specific data for this isomer is limited, related compounds like 6-
Chloro-5-methylpyridin-3-ol are classified as causing skin and serious eye irritation, and may
cause respiratory irritation.[7] It is prudent to assume this compound has similar potential
hazards. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

o Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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